molecular formula C11H21N3 B13259439 N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13259439
M. Wt: 195.30 g/mol
InChI Key: YXCFCKZMRXEUJI-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N-(heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is derived using hierarchical substitution rules. The parent heterocycle, 1H-pyrazole, is numbered to prioritize the amine substituent at position 3. The prefix 1-methyl designates the methyl group at position 1, while N-(heptan-2-yl) indicates the secondary amine substituent branching from the pyrazole’s nitrogen atom. The heptan-2-yl group follows standard alkane nomenclature, with the longest carbon chain (seven carbons) and the amine attachment at carbon 2.

The SMILES notation CN1N=C(NC(CCCCC)C)C=C1 reflects this connectivity: the pyrazole ring (N1=C(N)–C=C1) is methylated at N1 and substituted with a heptan-2-ylamine group at C3.

Property Value
Molecular formula C₁₁H₂₁N₃
Molecular weight 195.30 g/mol
SMILES CN1N=C(NC(CCCCC)C)C=C1

Molecular Conformational Analysis

The compound’s conformational flexibility arises from two structural elements:

  • Pyrazole Ring Planarity : The aromatic pyrazole core remains planar due to π-electron delocalization, but the methyl group at N1 introduces slight steric hindrance.
  • Heptan-2-yl Group Rotation : The aliphatic chain adopts staggered conformations to minimize steric clashes. The secondary amine linkage allows rotation around the N–C bond, enabling interconversion between gauche and anti conformers.

Computational modeling predicts a dominant conformation where the heptan-2-yl chain extends perpendicular to the pyrazole plane to reduce van der Waals repulsions between the methyl group and the aliphatic chain.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • Pyrazole protons (C4 and C5): δ 7.2–7.5 ppm (doublets, J = 2.0 Hz).
    • N–CH₃: δ 3.4–3.6 ppm (singlet, 3H).
    • Heptan-2-yl chain: δ 0.8–1.5 ppm (multiplet for CH₂ and CH₃ groups).
  • ¹³C NMR :

    • Pyrazole carbons: C3 (amine-substituted) at δ 145–150 ppm; C4/C5 at δ 105–110 ppm.
    • Heptan-2-yl carbons: Terminal CH₃ at δ 14–15 ppm; adjacent CH₂ groups at δ 22–35 ppm.
Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch (secondary amine): 3300–3400 cm⁻¹.
  • C=N stretch (pyrazole): 1600–1650 cm⁻¹.
  • C–H bending (methyl): 1380–1460 cm⁻¹.
UV-Vis Spectroscopy

The pyrazole ring exhibits a π→π* transition at λₘₐₓ ≈ 260–280 nm (ε ~ 10³ L·mol⁻¹·cm⁻¹), with minor bathochromic shifts due to the electron-donating amine group.

Crystallographic Structure Determination

Single-crystal X-ray diffraction data for closely related pyrazole derivatives (e.g., tris-(3-methyl-1H-pyrazol-1-yl)methane) reveal propeller-like arrangements of substituents around the central heterocycle. For N-(heptan-2-yl)-1-methyl-1H-pyrazol-3-amine, analogous packing is anticipated, with the heptan-2-yl chain adopting an extended conformation to minimize lattice strain. Intramolecular C–H···N interactions (≈3.1 Å) may stabilize specific conformers, though no strong intermolecular hydrogen bonds are expected.

Tautomeric Equilibria and Steric Effects

Pyrazoles exhibit annular tautomerism, where the NH proton migrates between N1 and N2 positions. However, in this compound, tautomerism is suppressed due to:

  • Methyl Blocking : The N1-methyl group prevents proton transfer to N1.
  • Steric Hindrance : The bulky heptan-2-yl group at C3 restricts rehybridization required for tautomer interconversion.

The compound exists predominantly as the 1H-pyrazol-3-amine tautomer, with no observable equilibrium under standard conditions.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-heptan-2-yl-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-4-5-6-7-10(2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13)

InChI Key

YXCFCKZMRXEUJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

Overview:

This method involves a three-component reaction utilizing a primary amine, a diketone, and a hydroxylamine derivative, which is suitable for introducing the pyrazole core with specific N-substituents.

Procedure:

  • Starting Materials:

    • Primary amine: Heptan-2-amine (to introduce the heptan-2-yl group)
    • Diketone: Acetylacetone (or similar 1,3-dicarbonyl compound)
    • Hydroxylamine derivative: O-(4-nitrobenzoyl)hydroxylamine (or other suitable hydroxylamine)
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
    • Temperature: 85°C
    • Time: 1.5 to 3 hours
    • Atmosphere: Inert gas (Argon or Nitrogen) to prevent oxidation
  • Process:

    • Dissolve heptan-2-amine (1.00 mmol) in DMF.
    • Add the diketone (e.g., acetylacetone, 1.10 mmol) and hydroxylamine derivative (1.50 mmol).
    • Heat the mixture at 85°C with stirring for 1.5 hours.
    • Workup involves quenching the reaction, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate 0–30%).
  • Outcome:

    • Yields typically range from 38–50% for the N-heptan-2-yl substituted pyrazole.

Research Support:

This approach aligns with the methodology reported for synthesizing various N-substituted pyrazoles from primary amines, emphasizing mild conditions and commercially available reagents.

Three-Component Reaction Using Formaldehyde, Acetamide, and Heptan-2-amine

Overview:

Inspired by patent procedures for synthesizing N-alkyl pyrazoles, this method involves a one-pot reaction of the primary amine with formaldehyde and acetamide, facilitating N-alkylation and pyrazole ring formation.

Procedure:

  • Starting Materials:

    • Heptan-2-amine (1.00 mmol)
    • Formaldehyde (e.g., paraformaldehyde, molar ratio 0.7–0.9)
    • Acetamide (molar ratio 1.0)
  • Reaction Conditions:

    • Temperature: 140–150°C
    • Duration: 3–10 hours
    • Atmosphere: Inert (Nitrogen or Argon)
    • Solvent: None (solvent-free) or minimal water
  • Process:

    • Combine the raw materials in a sealed reactor with a stirrer.
    • Heat gradually to 150°C, maintaining for 5 hours.
    • Remove excess reagents by distillation under vacuum at 120–150°C.
    • Purify the crude product through recrystallization or chromatography.
  • Outcome:

    • Yields exceeding 90% are achievable, with high selectivity for the N-(heptan-2-yl) isomer.

Research Support:

This method is supported by patent literature describing solvent-free, high-yield synthesis of N-alkyl pyrazoles via three-component reactions with water separation.

Reduction of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-nitro derivatives

Overview:

An alternative route involves synthesizing a nitro precursor, which is subsequently reduced to the amine.

Procedure:

  • Step 1: Nitro Pyrazole Synthesis

    • Nitration of a suitable pyrazole precursor bearing the methyl group at N-1.
    • Conditions: Nitration with nitric acid or nitrating mixtures at low temperatures.
  • Step 2: Reduction

    • Catalytic hydrogenation using hydrogen gas over Pd/C or Raney Ni.
    • Conditions: 1–3 atm H₂, room temperature or slightly elevated, in ethanol or methanol.
  • Outcome:

    • Efficient conversion to the amino compound with yields typically over 70%.

Research Support:

This approach is consistent with established nitration and reduction protocols for pyrazole derivatives.

Key Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages References
Multi-Component (MCR) Heptan-2-amine, diketone, hydroxylamine 85°C, 1.5–3 h 38–50 Mild, no inorganic reagents
Formaldehyde + Acetamide Heptan-2-amine, formaldehyde, acetamide 140–150°C, 3–10 h >90 High yield, solvent-free
Nitro reduction Nitro-pyrazole derivative Hydrogenation 70–80 Versatile, scalable

Notes and Considerations

  • Choice of Route: The formaldehyde-acetamide method offers high yields and operational simplicity, suitable for large-scale synthesis.
  • Purification: Chromatography or recrystallization from suitable solvents (hexane, ethyl acetate) is recommended.
  • Safety: Reactions involving formaldehyde and nitration require appropriate safety measures due to toxicity and explosive risks.
  • Structural Confirmation: NMR, IR, HRMS, and melting point analysis should be employed to confirm the structure of the final compound.

Chemical Reactions Analysis

Types of Reactions: N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-2-yl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different alkyl or aryl groups.

Scientific Research Applications

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Amines

1-Methyl-1H-pyrazol-3-amine (C₄H₇N₃)
  • Structure : Lacks the heptan-2-yl group; has a simpler methyl-substituted pyrazole core.
  • Properties : Molecular weight = 97.12 g/mol; serves as a foundational building block in organic synthesis .
  • Key Differences : Reduced lipophilicity (logP ≈ 0.5) compared to the heptan-2-yl derivative, limiting its utility in lipid-rich environments.
5-Amino-3-methyl-1-phenylpyrazole (C₁₀H₁₁N₃)
  • Structure : Features a phenyl group instead of heptan-2-yl.
3-(Heptan-3-yl)-1H-pyrazol-5-amine (C₁₀H₁₉N₃)
  • Structure : Heptan-3-yl substituent (vs. heptan-2-yl in the target compound).
  • Properties : Molecular weight = 181.28 g/mol; CAS 110086-14-1 .
  • Key Differences : Branching at the 3-position of the heptyl chain may reduce steric hindrance compared to the 2-position isomer, affecting molecular packing and solubility.

Functional Group Modifications

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyridinyl group introduces aromaticity and hydrogen-bonding capability.
  • Synthesis : Copper-catalyzed coupling (e.g., with cyclopropanamine) .
  • Key Differences : The pyridine ring enhances solubility in polar solvents and enables coordination with metal ions, unlike the purely aliphatic heptan-2-yl chain.
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (C₁₀H₁₃F₃N₅)
  • Structure : Contains a trifluoromethyl group (electron-withdrawing) and a methylpyrazole moiety.
  • Properties : Molecular weight = 295.69 g/mol; CAS 1856020-10-4 .

Biological Activity

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by a heptan-2-yl group attached to the nitrogen atom at position 1 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C11_{11}H16_{16}N4_{4}, with a molecular weight of approximately 204.27 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Preliminary studies suggest that this compound has efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models, suggesting its potential application in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

3. Interaction with Biological Targets
this compound interacts with specific enzymes and receptors, influencing their activity. Ongoing research aims to elucidate these interactions further to optimize its applications in medicinal chemistry and pharmacology.

The exact mechanisms through which this compound exerts its biological effects involve binding to specific molecular targets. This binding can modulate enzyme activity and receptor functions, leading to various biological outcomes. For instance, studies have indicated that the compound may inhibit certain kinases or regulatory proteins involved in cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amineMethyl group at position 4Different reactivity and biological profile due to substitution pattern
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-5-amineMethyl group at position 5Variation in steric and electronic properties affecting activity
1-(Heptan-2-yl)-1H-pyrazol-4-carboxamideCarboxamide group instead of aminePotentially different pharmacological properties due to functional group variation

This table highlights how variations in the position of substituents can significantly affect the biological profile and reactivity of pyrazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to known antibiotics .

Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers, suggesting its potential utility in treating conditions like arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine be optimized for higher yields?

  • Methodological Answer : Optimize reaction conditions using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO. Monitor reaction progress via TLC or HPLC, and employ column chromatography (e.g., gradient elution with ethyl acetate/hexane) for purification. Yield improvements may require extended reaction times (48–72 hours) at 35–50°C .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C NMR to verify substituent positions and stereochemistry. Confirm molecular weight via HRMS (ESI) and purity via HPLC. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software ) resolves absolute configuration. IR spectroscopy can identify functional groups like NH stretches (~3298 cm1^{-1}) .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Perform elemental analysis (C, H, N) to validate stoichiometry. Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For impurities, employ LC-MS to identify by-products (e.g., unreacted intermediates or dimerization products) .

Q. What solvent systems are suitable for solubility testing during formulation?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) followed by aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) to assess aggregation in polar solvents. For low solubility, consider co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases or GPCRs) using PyMOL for visualization. Validate predictions with PASS software to estimate pharmacological profiles. Follow up with in vitro assays (e.g., enzyme inhibition or cell viability) to correlate computational and experimental results .

Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?

  • Methodological Answer : For twinned crystals or low-resolution data, use SHELXD for phase determination and SHELXL for refinement. Employ ORTEP-3 to model thermal ellipsoids and validate hydrogen bonding networks. For disordered alkyl chains (e.g., heptan-2-yl), apply geometric restraints and anisotropic displacement parameters .

Q. How can reaction mechanisms be elucidated for unexpected by-products during synthesis?

  • Methodological Answer : Use 1H^1H-1H^1H COSY and HSQC NMR to trace coupling patterns in by-products. Isotopic labeling (e.g., 15N^{15}N-hydrazine) can track amine incorporation. Mechanistic studies via DFT calculations (Gaussian 09) may explain side reactions, such as copper-mediated C-N coupling vs. nucleophilic substitution .

Q. What experimental designs validate the compound’s role as a pharmacophore in drug discovery?

  • Methodological Answer : Synthesize analogs with modifications to the pyrazole core or heptan-2-yl chain. Conduct SAR studies using in vitro assays (e.g., IC50_{50} determination). For in vivo testing, optimize pharmacokinetics via logP measurements (HPLC) and metabolic stability assays in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.